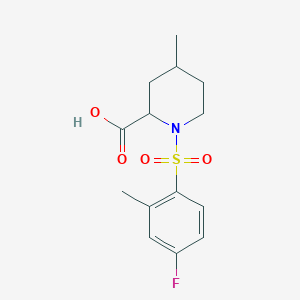![molecular formula C9H10F3NO B6645406 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFP is a highly reactive molecule that can be used in a wide range of chemical reactions, making it a valuable tool for researchers in different fields.
Mécanisme D'action
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one acts as a nucleophile and can react with various electrophilic species, such as carbonyl compounds and alkyl halides. The mechanism of action of this compound involves the formation of a Michael adduct with the electrophilic species, which can then undergo further reactions to form a range of products.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is its high reactivity, which makes it a valuable tool for researchers in different fields. However, the high reactivity of this compound can also be a limitation, as it can react with other molecules in the system and lead to unwanted side reactions. Additionally, this compound is highly toxic and should be handled with care in the laboratory.
Orientations Futures
There are several future directions for the use of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one in scientific research. One potential application is in the development of new drugs that target acetylcholinesterase and other enzymes. This compound could also be used as a tool to study the mechanism of action of other enzymes and to develop new drugs that target these enzymes. Additionally, this compound could be used as a fluorescent probe for the detection of other metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. This compound has also been used as a tool to study the mechanism of action of enzymes, such as acetylcholinesterase, and to develop new drugs that target these enzymes.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)13-5-3-7(4-6-13)9(10,11)12/h2-3H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFMFBCEREUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)


![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

